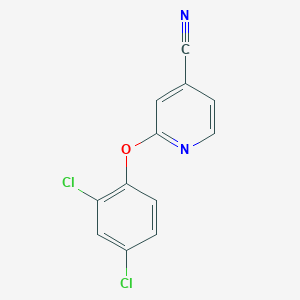

2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry and Materials Science

The pyridine scaffold, a nitrogen-bearing six-membered aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.govwikipedia.orgresearchgate.net As an isostere of benzene (B151609), its inclusion in a molecular structure can significantly influence properties such as solubility, basicity, and the capacity for hydrogen bonding. nih.govmdpi.com This versatility has led to the integration of pyridine rings into the core structures of over 7,000 existing drug molecules, spanning a wide range of therapeutic areas including antibacterial, antiviral, and anticancer agents. nih.govmdpi.com

In addition to pharmaceuticals, pyridine derivatives are integral to the development of agrochemicals, such as herbicides and insecticides. nih.gov Their electronic properties and ability to coordinate with metal ions also make them valuable components in the design of functional materials, including catalysts, ligands for enantioselective synthesis, and organic light-emitting diodes (OLEDs). ebi.ac.uk The continuous exploration of novel synthetic methods for pyridine derivatives highlights the unabated interest in this versatile chemical entity. wikipedia.orgnih.gov

Overview of Dichlorophenoxy Moieties in Contemporary Chemical Research

The 2,4-dichlorophenoxy moiety is a well-established functional group, most famously associated with the phenoxy family of herbicides. rsc.org Its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), was one of the first successful selective herbicides developed and remains one of the most widely used worldwide. rsc.orgnih.gov It functions as a synthetic auxin, a type of plant growth regulator, that causes uncontrolled and unsustainable growth in broadleaf weeds, leading to their eventual death while leaving grasses largely unaffected. rsc.orgnih.gov

The herbicidal activity of phenoxy-acetic acid derivatives is greatly influenced by the substituents on the aromatic ring. nih.gov The presence and position of chlorine atoms on the phenyl ring are critical for this biological activity. Due to their widespread use, the environmental fate, potential for bioaccumulation, and toxicology of dichlorophenoxy compounds are subjects of ongoing research. iskweb.co.jpherts.ac.uk This body of work provides a deep understanding of the moiety's chemical behavior and biological interactions, making it a valuable building block in the rational design of new agrochemicals.

Rationale for Academic Investigation of 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile as a Distinct Molecular Architecture

The molecular architecture of this compound represents a logical and compelling target for academic and industrial investigation. The compound is a hybrid structure that combines two distinct, biologically significant pharmacophores: the versatile pyridine scaffold and the herbicidally active 2,4-dichlorophenoxy moiety.

The rationale for its study is rooted in the principles of molecular hybridization, a common strategy in drug and agrochemical discovery. By linking these two components via an ether bond, researchers can explore the potential for synergistic or novel biological activities. The inclusion of a carbonitrile (-C≡N) group at the 4-position of the pyridine ring is also significant; this strong electron-withdrawing group can modulate the electronic properties of the entire molecule, potentially enhancing its binding affinity to biological targets and altering its metabolic stability. Research into related phenoxy pyridine and pyridine dicarbonitrile structures has revealed their potential as anticancer, antimicrobial, and anti-prion agents, further justifying the exploration of this specific combination. researchgate.netnih.gov

Scope and Objectives of Scholarly Research on the Chemical Compound

While specific, peer-reviewed research on this compound is not extensively documented in publicly accessible literature, a clear and logical scope for its scholarly investigation can be defined. The primary objectives would be to synthesize, characterize, and evaluate the biological potential of this novel molecule.

A typical research program would encompass the following key areas:

Synthesis and Optimization: Development of a robust and efficient synthetic route to produce the compound in high yield and purity. This would likely involve the nucleophilic substitution reaction between a 2-halopyridine-4-carbonitrile and 2,4-dichlorophenol (B122985).

Structural Characterization: Unambiguous confirmation of the molecular structure using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Physicochemical Profiling: Determination of key physical and chemical properties, such as melting point, solubility in various solvents, and lipophilicity (LogP), which are crucial for predicting its behavior in biological and environmental systems.

Biological Screening: A comprehensive evaluation of the compound's biological activity. Given its structural components, the primary focus would likely be on herbicidal activity against a panel of broadleaf and grass weeds. However, screening for other potential applications, such as insecticidal, fungicidal, or pharmaceutical (e.g., anticancer) activity, would also be a logical extension of the research.

The following table summarizes the known and expected physicochemical properties of the compound based on available supplier data. It is important to note the absence of a universally assigned CAS number in public databases, underscoring the compound's status as a novel research chemical.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Note |

|---|---|---|

| Chemical Formula | C₁₂H₆Cl₂N₂O | nj-finechem.com |

| Molecular Weight | 267.095 g/mol | nj-finechem.com |

| Appearance | White to off-white solid powder | nj-finechem.com |

| Solubility in Water | Low | nj-finechem.com |

| CAS Number | Not available/To be determined | nj-finechem.com |

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O/c13-9-1-2-11(10(14)6-9)17-12-5-8(7-15)3-4-16-12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFAZRSISYEPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,4 Dichlorophenoxy Pyridine 4 Carbonitrile and Its Derivatives

Retrosynthetic Analysis of the 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. lakotalakes.comadvancechemjournal.com For this compound, two primary disconnection strategies are considered.

The most direct and industrially favored approach involves the disconnection of the ether (C-O) bond. This bond is a key linkage between the pyridine (B92270) and dichlorophenyl moieties. This disconnection leads to two primary synthons: a 2-halopyridine-4-carbonitrile, such as 2-chloropyridine-4-carbonitrile, and 2,4-dichlorophenol (B122985). The forward reaction is a nucleophilic aromatic substitution (SNAr), where the phenoxide ion of 2,4-dichlorophenol attacks the electron-deficient C2 position of the pyridine ring, displacing the halide. The C2 position is highly activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the nitrile group at the C4 position.

A more fundamental, albeit complex, approach involves the deconstruction of the pyridine ring itself. advancechemjournal.com This strategy breaks the heterocyclic ring down into acyclic components. For a polysubstituted pyridine, this could involve disconnections consistent with classical pyridine syntheses like the Hantzsch or Guareschi-Thorpe methods. advancechemjournal.comacsgcipr.org This would lead to precursors such as α,β-unsaturated carbonyl compounds, active methylene (B1212753) compounds containing a nitrile group (like cyanoacetamide), and an ammonia (B1221849) source, which would assemble to form the pyridine core in the forward synthesis. acsgcipr.orgnih.gov

Table 1: Retrosynthetic Disconnection Approaches

| Disconnection Strategy | Key Bond Cleaved | Precursors | Corresponding Forward Reaction |

|---|---|---|---|

| Ether Linkage Disconnection | Aryl Ether C-O Bond | 2-halopyridine-4-carbonitrile and 2,4-dichlorophenol | Nucleophilic Aromatic Substitution (SNAr) |

Development and Optimization of Synthetic Pathways

The theoretical pathways suggested by retrosynthesis are realized through the development and optimization of practical synthetic routes. This involves detailed mechanistic understanding, the application of modern synthetic methods, and a focus on efficiency and sustainability.

Mechanistic Studies of Key Reaction Steps in Pyridine Formation

The formation of the pyridine ring is a foundational process in heterocyclic chemistry, with several well-studied mechanisms. nih.gov While often proceeding through complex cascades, key mechanisms include:

Hantzsch-Type Synthesis : This classic method involves the condensation of a β-ketoester, an aldehyde, and an ammonia source. The mechanism proceeds through the formation of an enamine and an enone, which then undergo a Michael addition, cyclization, and subsequent oxidation of the intermediate dihydropyridine (B1217469) to yield the final aromatic pyridine ring. acsgcipr.org

[4+2] Cycloaddition : The pyridine ring can be formed via a hetero-Diels-Alder reaction, where a diene and a dienophile containing a nitrogen atom combine to form the six-membered ring in a concerted [4+2] cycloaddition. nih.gov

Condensation from 1,5-Dicarbonyl Compounds : The reaction of 1,5-dicarbonyl compounds with ammonia or other nitrogen sources provides a direct route to the pyridine nucleus through cyclization and dehydration. nih.gov

Metal-Catalyzed Cyclizations : Modern methods often employ transition metals to catalyze [2+2+2] cycloadditions of alkynes and nitriles, providing a highly efficient and atom-economical route to substituted pyridines. researchgate.netacsgcipr.org These reactions proceed through metallacycle intermediates.

In the context of this compound, the SNAr mechanism for forming the ether linkage is also critical. This reaction is typically a two-step process involving the initial attack of the nucleophile (2,4-dichlorophenoxide) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (halide) to restore aromaticity.

Multi-Component Reaction Approaches for Pyridine Carbonitrile Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly valued for their efficiency, atom economy, and operational simplicity. nih.govresearchgate.nettaylorfrancis.com The synthesis of substituted pyridine carbonitriles is well-suited to MCR strategies. nih.govresearchgate.net

A common MCR approach for synthesizing cyanopyridines involves the one-pot reaction of an aldehyde, an active methylene nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate), a ketone, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. nih.govresearchgate.net The reaction cascade typically involves Knoevenagel condensation and Michael addition, followed by cyclization and aromatization. acs.org The use of microwave irradiation can significantly accelerate these reactions, leading to higher yields in shorter times. nih.gov

Table 2: Examples of Multi-Component Reactions for Pyridine Synthesis

| Reaction Type | Components | Conditions | Key Advantages |

|---|---|---|---|

| Four-Component Reaction | Aldehyde, Malononitrile, Ketone, Ammonium Acetate | Conventional heating or microwave irradiation | High efficiency, atom economy, access to diverse substitutions. nih.govresearchgate.net |

| Hantzsch-type MCR | Aldehyde, β-Ketoester (or similar), Cyanoacetamide, Ammonia | Ethanol (B145695), reflux | Well-established, predictable outcomes. taylorfrancis.com |

Strategies for Stereoselective and Regioselective Introduction of the 2,4-Dichlorophenoxy Moiety

For the achiral target molecule, regioselectivity, rather than stereoselectivity, is the critical consideration. The primary goal is the selective formation of the C-O bond at the C2 position of the pyridine ring.

The most effective strategy to ensure high regioselectivity is the SNAr reaction on a pre-functionalized pyridine ring. Using a starting material like 2-chloro-4-cyanopyridine (B57802) or 2-fluoro-4-cyanopyridine provides a substrate where the C2 position is highly activated for nucleophilic attack. The strong electron-withdrawing nature of the ring nitrogen and the C4-nitrile group makes the C2 and C6 positions electron-deficient. The C2 position is generally more reactive, and the reaction with 2,4-dichlorophenoxide proceeds cleanly to give the desired 2-substituted product. mdpi.com Factors such as the choice of solvent (typically polar aprotic solvents like DMSO or DMF), base (e.g., K₂CO₃ or KOH to generate the phenoxide), and temperature can be optimized to maximize yield and minimize side reactions. google.com

Alternative strategies involving the construction of the pyridine ring with the phenoxy group already attached to one of the acyclic precursors are possible but often lead to challenges in controlling the regiochemistry of the final cyclization step.

Catalytic Systems in the Synthesis of Substituted Pyridines

Catalysis offers powerful tools for the synthesis of substituted pyridines, often providing milder reaction conditions and novel pathways not accessible through thermal reactions. acsgcipr.orgacs.org

Transition Metal Catalysis : A variety of transition metals are employed. Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a facile route to symmetrical pyridines. rsc.org Copper-catalyzed cascade reactions involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes can generate highly substituted pyridines. nih.gov Palladium catalysts are widely used for cross-coupling reactions to functionalize pyridine rings, and rhodium has been used for hydroacylation/annulation reactions to build the pyridine scaffold. acsgcipr.orgacs.org

Organocatalysis : Small organic molecules, such as secondary amines (e.g., piperidine), can catalyze the condensation steps in MCRs leading to pyridine-3,5-dicarbonitriles by activating substrates through the formation of iminium or enamine intermediates. acs.org

Table 3: Catalytic Systems in Pyridine Synthesis

| Catalyst | Reaction Type | Substrates | Advantages |

|---|---|---|---|

| FeCl₃ | Cyclization | Ketoxime acetates, Aldehydes | Inexpensive, good functional group tolerance. rsc.org |

| Copper(I) salts | Cascade C-N cross-coupling/Electrocyclization | Alkenylboronic acids, α,β-unsaturated ketoximes | Mild conditions, modular synthesis. nih.gov |

| Palladium(0/II) complexes | Cross-coupling | Aryl halides/triflates, Pyridyl organometallics | Late-stage functionalization, broad scope. acs.org |

Green Chemistry Principles and Sustainable Approaches in Synthesis Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov

Atom Economy : MCRs are inherently more atom-economical than linear syntheses as they incorporate most atoms from the reactants into the final product, generating less waste. nih.govresearchgate.net

Use of Catalysis : Catalytic methods are preferred over stoichiometric reagents because they reduce waste and often allow for milder reaction conditions. rsc.orgresearchgate.net Iron catalysis, in particular, is advantageous due to the low cost and low toxicity of iron. rsc.org

Energy Efficiency : The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. nih.govresearchgate.net

Safer Solvents and Reagents : Efforts are made to replace hazardous solvents like DMF with greener alternatives such as ethanol or, in some cases, water. acs.orgnih.gov For instance, some pyridine syntheses have been developed to work in aqueous media. researchgate.net The SNAr reaction, while often performed in aprotic polar solvents, can be optimized to minimize solvent volume and facilitate recycling.

By integrating these principles, such as using a catalytic, one-pot MCR approach under microwave irradiation in a recyclable solvent, the synthesis of pyridine carbonitriles can be made significantly more sustainable.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound involves strategic chemical modifications to its core structure. These modifications are aimed at exploring the structure-activity relationships of this class of compounds. The primary sites for modification include the pyridine ring, the phenoxy substituent, and the carbonitrile group.

Structural Modifications on the Pyridine Ring

Modifications to the pyridine ring of this compound can introduce a variety of functional groups, altering the electronic and steric properties of the molecule. The pyridine ring is a versatile scaffold that allows for numerous chemical transformations. mdpi.com

Common modifications include the introduction of substituents such as alkyl, alkoxy, hydroxyl, and amino groups. mdpi.com For instance, the introduction of methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups can significantly influence the compound's properties. mdpi.com The synthesis of such derivatives often involves multi-step reaction sequences, starting from appropriately substituted pyridine precursors.

One general approach for the synthesis of substituted pyridine derivatives is through multicomponent condensation reactions. nih.gov These reactions allow for the assembly of the pyridine core from simpler starting materials in a single step. For example, a reaction between an aldehyde, malononitrile, and a thiol can yield highly functionalized pyridines. nih.gov While this method produces 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, the principles can be adapted to generate other substitution patterns. nih.gov

Another strategy involves the cyclization of precursors to form the pyridine ring. For instance, 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo cyclization with various reagents to afford fused pyrimidine (B1678525) derivatives, demonstrating how complex heterocyclic systems can be built upon a pyridine-related structure. researchgate.net

The table below summarizes various substituent effects on pyridine derivatives as reported in the literature, which could be applicable to the pyridine ring of this compound.

| Substituent Group | Potential Effect on Pyridine Ring | Reference Compound Class |

| -OCH3 | Improved antiproliferative activity | Pyridine-derived compounds |

| -OH | Improved antiproliferative activity | Pyridine-derived compounds |

| -C=O | Enhanced biological activity | Pyridine derivatives with oxazoles |

| -NH2 | Superior antiproliferative activity | Pyridine derivatives with pyrimidines |

This table is illustrative of general findings on pyridine derivatives and not specific to this compound.

Modifications on the Phenoxy Substituent

The 2,4-dichlorophenoxy group is a key feature of the molecule. Altering the substitution pattern on this aromatic ring can lead to a wide range of analogues. The synthesis of these analogues typically involves the reaction of a substituted phenol (B47542) with a suitable pyridine derivative, often through a nucleophilic aromatic substitution reaction.

Variations can include changing the number, position, and nature of the substituents on the phenyl ring. For example, derivatives with different halogen patterns (e.g., 2,3-dichloro, 3,5-dichloro) or with other electron-withdrawing or electron-donating groups can be synthesized. The parent compound for the phenoxy moiety, 2,4-dichlorophenoxyacetic acid, has numerous registered derivatives, including salts and esters, which highlights the chemical tractability of this part of the molecule. nih.gov

The synthesis of such analogues would likely start from commercially available or synthetically accessible substituted phenols. The general reaction scheme would involve the coupling of the desired phenol with a 4-cyano-2-halopyridine under basic conditions.

| Phenoxy Substituent Variation | Potential Synthetic Precursor |

| 2,3-Dichlorophenoxy | 2,3-Dichlorophenol |

| 2-Chlorophenoxy | 2-Chlorophenol |

| 4-Chlorophenoxy | 4-Chlorophenol |

| 2,4,5-Trichlorophenoxy | 2,4,5-Trichlorophenol |

Variations at the Carbonitrile Position

The carbonitrile group at the 4-position of the pyridine ring is a versatile functional group that can be converted into various other functionalities. This allows for the synthesis of a diverse library of derivatives.

Hydrolysis of the nitrile can yield a carboxylic acid or an amide, depending on the reaction conditions. Reduction of the nitrile group can lead to an aminomethyl group. The nitrile can also participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.

The synthesis of pyridine dicarbonitrile derivatives has been reported through three-component synthetic routes, indicating that multiple nitrile groups can be incorporated and potentially differentiated chemically. researchgate.net

| Target Functional Group | Potential Reaction Type |

| Carboxylic Acid (-COOH) | Acid or base catalyzed hydrolysis |

| Amide (-CONH2) | Partial hydrolysis of the nitrile |

| Amine (-CH2NH2) | Reduction (e.g., with LiAlH4 or catalytic hydrogenation) |

| Tetrazole | Reaction with azides (e.g., sodium azide) |

Incorporation of Chiral Elements for Enantioselective Synthesis

The development of enantioselective synthetic methods allows for the preparation of chiral derivatives, which can be crucial for biological applications. While this compound itself is achiral, the introduction of chiral centers can be achieved through various synthetic strategies.

One approach is to use a chiral catalyst in a key bond-forming step. For example, L-proline has been used as an organocatalyst in the enantioselective synthesis of pyrans and thiopyrans from aldehydes and active methylene compounds. mdpi.com This type of catalysis could potentially be adapted to reactions involving the pyridine core or its substituents to introduce chirality.

Another strategy involves the use of chiral starting materials or chiral auxiliaries. If a substituent introduced on the pyridine ring or the phenoxy group contains a stereocenter, the resulting derivative will be chiral.

| Enantioselective Method | Example Application | Potential for Chirality Introduction |

| Organocatalysis | L-proline catalyzed synthesis of 4H-pyrans | Introduction of a stereocenter at a position alpha to a carbonyl group in a substituent. |

| Chiral Starting Materials | Use of a chiral aldehyde in a multicomponent reaction | Incorporation of a pre-existing chiral center into the final molecule. |

| Chiral Auxiliaries | Attachment of a chiral auxiliary to a functional group | Diastereoselective reactions to create a new stereocenter, followed by removal of the auxiliary. |

Scalability and Process Efficiency Considerations in Synthetic Protocols

For the practical application of this compound and its derivatives, the development of scalable and efficient synthetic protocols is essential. This involves optimizing reaction conditions, minimizing waste, and ensuring the safety and cost-effectiveness of the manufacturing process.

Continuous flow chemistry, utilizing microreactors, offers a promising alternative to traditional batch processing for the synthesis of pyridine derivatives. organic-chemistry.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. organic-chemistry.org For instance, the N-oxidation of pyridine derivatives has been successfully carried out in a continuous flow microreactor with a titanium silicalite (TS-1)/H2O2 catalytic system, achieving yields of up to 99%. organic-chemistry.org This system demonstrated high stability, operating continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.org Such processes are inherently safer, greener, and more efficient than batch reactors, making them well-suited for large-scale production. organic-chemistry.org

The choice of catalyst is also a critical factor in process efficiency. The use of reusable and environmentally friendly catalysts is highly desirable. For example, activated fly ash has been reported as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in

| Process Consideration | Advantage | Example Application |

| Continuous Flow Synthesis | Enhanced safety, efficiency, and scalability. | N-oxidation of pyridine derivatives in a packed-bed microreactor. organic-chemistry.org |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. | Use of activated fly ash for imidazo[1,2-a]pyridine synthesis. bhu.ac.in |

| Multicomponent Reactions | High atom economy, reduced reaction steps. | Synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines. nih.gov |

| Solvent Selection | Reduced environmental impact and cost. | Use of greener solvents or solvent-free conditions. |

Advanced Characterization Techniques for 2 2,4 Dichlorophenoxy Pyridine 4 Carbonitrile

Spectroscopic Characterization

Vibrational Spectroscopy

Raman Spectroscopy (including Surface-Enhanced Raman Scattering)

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its unique structural framework. For 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile, the Raman spectrum would be characterized by distinct peaks corresponding to the vibrations of its constituent parts. While specific experimental data for this exact compound is not widely published, analysis of structurally related molecules such as 2,4-dichlorobenzonitrile (B1293624) allows for the prediction of key vibrational bands. nih.govnih.gov

Key expected vibrational modes would include:

Nitrile (C≡N) Stretching: A sharp, intense band typically found in the 2220-2240 cm⁻¹ region.

Pyridine (B92270) Ring Modes: Multiple bands corresponding to ring stretching (breathing) and bending vibrations, typically observed between 1000 cm⁻¹ and 1600 cm⁻¹.

Dichlorophenyl Ring Modes: Vibrations associated with the substituted benzene (B151609) ring, including C-Cl stretching modes which are typically found in the lower frequency region (below 800 cm⁻¹).

C-O-C Ether Linkage: Stretching vibrations associated with the ether bond, which would appear in the 1000-1300 cm⁻¹ range.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically amplify the Raman signal, often by factors of 10³ to 10⁶ or more, by adsorbing the analyte onto a roughened metal surface, typically silver or gold nanoparticles. mdpi.com This enhancement is crucial for detecting trace amounts of a substance. For this compound, SERS could be employed to overcome weak Raman scattering or to analyze very low concentrations. The enhancement mechanism would likely involve the interaction of the pyridine nitrogen's lone pair electrons with the metal surface, which would lead to significant shifts and intensity changes in the pyridine ring modes. ias.ac.in Studies on analogous compounds like 2,4-dichlorophenoxyacetic acid have successfully used SERS for highly sensitive detection. nih.gov

Table 1: Predicted Key Raman Shifts for this compound This table is predictive, based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C≡N Stretch | ~2230 | Nitrile |

| Pyridine Ring Breathing | ~1000 - 1050 | Pyridine Ring |

| Aromatic C=C Stretch | ~1400 - 1600 | Pyridine & Dichlorophenyl Rings |

| Aryl Ether C-O Stretch | ~1200 - 1250 | Ether Linkage |

| C-Cl Stretch | ~600 - 800 | Dichlorophenyl Group |

Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Vibrational Modes

Terahertz time-domain spectroscopy (THz-TDS) is a powerful technique for probing low-frequency vibrational modes (typically 0.1-4 THz, or ~3-133 cm⁻¹) in the solid state. wpmucdn.com These modes correspond to collective motions of the molecule, such as intermolecular vibrations, lattice phonons, and large-amplitude intramolecular torsions. dtu.dkiphy.ac.cn These spectral features are highly sensitive to the crystal structure and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces), providing a unique "fingerprint" of the solid-state form. nih.gov

For this compound, THz-TDS would reveal its characteristic low-frequency absorption spectrum. While specific data is unavailable, studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have identified distinct absorption peaks at 1.36 THz, 1.60 THz, and 2.38 THz. semanticscholar.orgresearchgate.net These peaks were assigned to specific intermolecular vibrational modes through density functional theory (DFT) calculations. semanticscholar.org It is expected that this compound would also exhibit a series of sharp, characteristic peaks in the THz region, reflecting its unique crystalline arrangement and the collective motions of its substituent groups.

Table 2: Illustrative THz-TDS Data from the Analog 2,4-Dichlorophenoxyacetic Acid This data is for a related compound and serves as an example of the expected results.

| Compound | Observed THz Absorption Peaks (THz) | Reference |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | 1.36, 1.60, 2.38 | semanticscholar.orgresearchgate.net |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million). pnnl.gov For this compound (formula: C₁₂H₆Cl₂N₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The theoretical monoisotopic mass of the compound is calculated to be 263.9857 Da. A key feature in the mass spectrum will be the isotopic pattern created by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for a molecule with two chlorine atoms: a peak for the molecule with two ³⁵Cl isotopes (M), a peak for one ³⁵Cl and one ³⁷Cl (M+2), and a peak for two ³⁷Cl isotopes (M+4), with an approximate intensity ratio of 9:6:1. HRMS can resolve and accurately measure the mass of each of these isotopic peaks, confirming the presence of two chlorine atoms and providing ultimate confidence in the assigned elemental formula.

Table 3: Predicted HRMS Data for this compound

| Isotopologue Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₁₂H₆³⁵Cl₂N₂O | 263.9857 | 100 |

| C₁₂H₆³⁵Cl³⁷ClN₂O | 265.9828 | 65.0 |

| C₁₂H₆³⁷Cl₂N₂O | 267.9798 | 10.5 |

Tandem mass spectrometry (MS/MS) is a technique used to elucidate molecular structure. nih.gov In an MS/MS experiment, the molecular ion (precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. dtic.milnih.gov The fragmentation pattern provides a roadmap of the molecule's connectivity.

For this compound, the MS/MS spectrum would reveal characteristic fragmentation pathways. The ether linkage is a likely site for initial cleavage. Key fragmentation steps would likely include:

Cleavage of the C-O ether bond: This could result in two primary fragments: the 2,4-dichlorophenoxy radical (m/z 161) and the 4-cyanopyridin-2-yl cation (m/z 103), or alternatively, the 2,4-dichlorophenoxide anion and the positively charged pyridine species.

Loss of the entire dichlorophenoxy group: Fragmentation could lead to a [M - C₆H₃Cl₂O]⁺ ion.

Fragmentation of the dichlorophenyl ring: Subsequent fragmentation could involve the loss of a chlorine atom (Cl•) or hydrogen chloride (HCl) from chlorine-containing fragments.

Analyzing these fragmentation patterns allows for the unambiguous confirmation of the molecule's proposed structure.

Table 4: Plausible MS/MS Fragments of this compound This table presents predicted fragments based on established chemical principles.

| Proposed Fragment Structure/Loss | Formula | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ (Molecular Ion) | [C₁₂H₆Cl₂N₂O]⁺ | 264 |

| [2,4-Dichlorophenoxy]⁺ | [C₆H₃Cl₂O]⁺ | 161 |

| [4-Cyanopyridin-2-yloxy]⁺ | [C₆H₃N₂O]⁺ | 119 |

| [4-Cyanopyridine]⁺ | [C₆H₄N₂]⁺ | 104 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum provides information about the electronic structure of a molecule, particularly the nature of its chromophores (light-absorbing groups).

The structure of this compound contains several chromophores: the dichlorophenyl ring, the pyridine ring, and the nitrile group, all involved in conjugated π-systems. The spectrum is expected to be dominated by π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. libretexts.orguzh.ch These are typically high-intensity absorptions. Additionally, n → π* transitions, involving the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals, may also be observed, usually as lower-intensity bands at longer wavelengths. youtube.com The conjugation between the phenoxy group and the pyridine ring via the ether oxygen would likely influence the position of the absorption maxima (λ_max). Based on related structures, significant absorption is expected in the 250-300 nm range. nih.gov

Advanced Spectroscopic Analyses (e.g., Electron Energy Loss Spectroscopy, EELS)

Electron Energy Loss Spectroscopy (EELS) is a technique performed within a transmission electron microscope (TEM) where the energy loss of electrons passing through a thin sample is measured. nih.govnih.gov EELS provides information on elemental composition, chemical bonding, and electronic properties at very high spatial resolution. nanophotonics.org

For this compound, EELS analysis would focus on the core-loss edges of the constituent elements: Carbon (C K-edge), Nitrogen (N K-edge), Oxygen (O K-edge), and Chlorine (Cl L-edge). The energy-loss near-edge structure (ELNES) of these edges contains fine structure that acts as a fingerprint for the local bonding environment. nih.gov For example, the C K-edge ELNES could differentiate between the sp²-hybridized carbons of the aromatic rings and the sp-hybridized carbon of the nitrile group. nih.gov Similarly, the N K-edge would be characteristic of the nitrile and pyridine nitrogen atoms. EELS can be used to create elemental maps, showing the spatial distribution of C, N, O, and Cl within a sample, which would be particularly useful for analyzing crystalline polymorphs or formulations of the compound. nih.gov

X-ray Crystallography and Solid-State Analysis

Advanced solid-state characterization of this compound relies on X-ray crystallography techniques to elucidate its precise three-dimensional structure and solid-state properties. These methods are fundamental for understanding the compound's molecular geometry, crystal packing, and potential polymorphic forms.

Single-Crystal X-ray Diffraction for Absolute Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute molecular structure of crystalline compounds. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.

For a compound like this compound, SCXRD analysis would precisely determine bond lengths, bond angles, and torsion angles, confirming the connectivity of the 2,4-dichlorophenoxy group to the pyridine-4-carbonitrile moiety via the ether linkage. While specific crystallographic data for this compound is not widely published, analysis of structurally similar compounds, such as other substituted phenylnicotinonitriles, provides insight into the type of data obtained. researchgate.net For instance, a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, was analyzed, revealing detailed structural parameters. researchgate.net A typical SCXRD analysis yields a comprehensive set of crystallographic data, as illustrated in the representative table below.

Table 1: Representative Crystallographic Data from Single-Crystal X-ray Diffraction Analysis

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a (Å) | 10.123(4) | Unit cell dimension along the a-axis. |

| b (Å) | 15.456(6) | Unit cell dimension along the b-axis. |

| c (Å) | 22.789(9) | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | 98.54(3) | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| Volume (ų) | 3521(2) | The volume of the unit cell. |

| Z | 8 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: Data presented is representative of a typical analysis for a related dichlorophenyl-substituted nicotinonitrile derivative and is for illustrative purposes only. researchgate.net

This level of structural detail is crucial for structure-property relationship studies and for confirming the identity and conformation of the synthesized molecule.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a complementary and more accessible technique used to analyze the solid-state properties of a bulk crystalline sample. Unlike SCXRD, which requires a single perfect crystal, PXRD can be performed on a polycrystalline powder. The technique generates a characteristic diffraction pattern, or "fingerprint," based on the constructive interference of X-rays scattered by the crystalline planes in the sample. springernature.com

The primary applications of PXRD for this compound include:

Phase Identification: The unique PXRD pattern serves as a fingerprint for a specific crystalline phase, allowing for confirmation of the compound's identity against a known standard.

Purity Analysis: It can detect the presence of crystalline impurities or different crystalline forms within a bulk sample.

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. PXRD is a key tool for identifying and distinguishing between potential polymorphs of this compound that may arise under different crystallization conditions. Each polymorph would produce a unique diffraction pattern. researchgate.net

The analysis of PXRD data can also be used to determine unit cell parameters, though with less precision than SCXRD. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of how molecules of this compound arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. Based on the functional groups present in the molecule, several key interactions would be expected to dictate its supramolecular architecture:

π-π Stacking: The aromatic rings (both the dichlorophenyl and the pyridine rings) are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing significantly to crystal stability. d-nb.info

Halogen Bonding: The chlorine atoms on the dichlorophenyl ring can act as Lewis acidic sites and interact with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine or nitrile group.

Dipole-Dipole Interactions: The polar carbon-chlorine (C-Cl) and carbon-nitrile (C≡N) bonds create molecular dipoles, leading to electrostatic interactions that influence molecular orientation.

C-H···N and C-H···O Interactions: Weak hydrogen bonds involving aromatic C-H donors and the nitrogen atoms of the pyridine or nitrile, or the ether oxygen, as acceptors are also expected to play a role in stabilizing the crystal lattice. researchgate.net

Understanding these interactions is critical as they influence the compound's physical properties, such as melting point, solubility, and stability.

Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the purification, separation, and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for molecules of this type.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18-silica) propelled by a polar mobile phase. Separation is achieved based on the analyte's polarity; less polar compounds (like the target molecule) interact more strongly with the stationary phase and thus have longer retention times. Purity is assessed by detecting the compound as it elutes from the column, typically with a UV detector set to a wavelength where the analyte exhibits strong absorbance. The presence of multiple peaks in the chromatogram indicates impurities. While a specific method for this exact molecule is not detailed in the available literature, methods for the closely related 2,4-dichlorophenoxyacetic acid (2,4-D) provide a strong basis for method development. deswater.comresearchgate.net

Table 2: Typical HPLC Parameters for Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The stationary phase where separation occurs based on hydrophobicity. |

| Mobile Phase | Acetonitrile (B52724) and water (with 0.1% formic or acetic acid) | The solvent that carries the analyte through the column. The acid improves peak shape. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |

| Column Temperature | 25-40 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV-Vis Detector | Measures the absorbance of the analyte at a specific wavelength (e.g., 230 or 283 nm) for quantification. deswater.comresearchgate.net |

| Injection Volume | 10-20 µL | The volume of the sample introduced into the system. |

This method can be validated to quantify the purity of this compound with high precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS can serve as a crucial tool for identity confirmation and for detecting volatile impurities.

In this technique, the sample is vaporized in a heated inlet and separated as it passes through a capillary column (e.g., coated with a 5% phenyl-polysiloxane stationary phase). epa.gov Separation is based on the compound's boiling point and its interaction with the stationary phase. After separation in the GC, the molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This process fragments the molecule into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ether bond and other key structural features.

Table 3: Predicted Key Fragments in GC-MS Analysis

| Fragment Ion (m/z) | Proposed Structure / Identity |

|---|---|

| 266/268/270 | [M]⁺ Molecular ion (isotopic pattern due to two Cl atoms) |

| 161/163 | [C₆H₃Cl₂O]⁺ Dichlorophenoxy cation |

| 120 | [C₇H₄N₂]⁺ Cyanopyridyl cation |

| 104 | [C₆H₄N₂]⁺ Pyridine-4-carbonitrile cation |

| 78 | [C₅H₄N]⁺ Pyridyl cation |

Note: The listed m/z values correspond to the most abundant isotopes. The presence of chlorine atoms will result in characteristic isotopic patterns (e.g., M+2, M+4 peaks).

The combination of the retention time from the GC and the fragmentation pattern from the MS provides a very high degree of confidence in the identification of the compound. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and sensitive analytical technique for the identification and quantification of this compound. This method is particularly valuable for analyzing complex matrices due to its high selectivity and sensitivity. While specific application notes for this exact molecule are not prevalent in public literature, a robust LC-MS/MS method can be developed based on established principles for structurally related compounds, such as the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) and other pyridine derivatives. epa.govnih.govresearchgate.netnih.gov

A typical LC-MS/MS analysis involves the separation of the analyte using high-performance liquid chromatography (HPLC) followed by detection and fragmentation using a tandem mass spectrometer.

Chromatographic Separation:

The separation of this compound would likely be achieved using a reversed-phase HPLC column, such as a C8 or C18 column. nih.gov The mobile phase would typically consist of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation from any impurities and matrix components.

Mass Spectrometric Detection and Fragmentation:

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive ion mode. In the first stage of the tandem mass spectrometer (MS1), the protonated molecule ([M+H]⁺) is selected. This precursor ion is then directed into a collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate characteristic fragment ions. These fragment ions are then analyzed in the second stage of the mass spectrometer (MS2).

The fragmentation pattern is a unique fingerprint of the molecule, allowing for highly selective detection. For this compound, the expected fragmentation would involve cleavage of the ether bond and fragmentation of the pyridine ring. The specific mass transitions (precursor ion → fragment ion) monitored in a Multiple Reaction Monitoring (MRM) experiment provide high specificity and sensitivity for quantification.

Potential LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | C18 or C8 reversed-phase |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Hypothetical Fragmentation Pathway:

Based on the principles of mass spectrometry fragmentation for similar structures, a plausible fragmentation pathway for this compound can be proposed. libretexts.orgnih.govchemguide.co.uk The protonated molecule would likely undergo cleavage at the ether linkage, leading to the formation of a dichlorophenoxy radical and a protonated pyridine-4-carbonitrile ion, or vice versa. Further fragmentation of the pyridine ring could also occur.

Other Advanced Analytical Techniques for Molecular Structure and Conformation

Circular Dichroism Spectroscopy (if applicable to chiral analogues)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light. youtube.com While this compound itself is not chiral, CD spectroscopy would be an indispensable tool for the characterization of its chiral analogues.

The existence of chiral analogues of this compound is plausible, as demonstrated by the structurally similar chiral herbicide Dichlorprop, which is (RS)-2-(2,4-Dichlorophenoxy)propanoic acid. nih.gov If a chiral center were introduced into the this compound structure, for example, by the addition of a chiral substituent, the resulting enantiomers would be distinguishable using CD spectroscopy.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including the absolute configuration of its stereocenters and its conformational preferences. The chiroptical properties of pyridine chromophores have been studied, and they exhibit electronic transitions in the near-ultraviolet region that can give rise to CD signals. rsc.org

Application to Chiral Analogues:

For a pair of enantiomers of a chiral analogue of this compound, their CD spectra would be mirror images of each other. This allows for:

Determination of Enantiomeric Purity: The enantiomeric excess of a sample can be determined by comparing its CD spectrum to that of the pure enantiomers.

Assignment of Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a chiral center can often be assigned.

Conformational Analysis: The sign and magnitude of the Cotton effects in the CD spectrum can provide information about the preferred conformation of the molecule in solution.

Illustrative CD Data for a Hypothetical Chiral Analogue:

The following table illustrates the type of data that would be obtained from a CD spectroscopic analysis of a hypothetical pair of enantiomers.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) for Enantiomer 1 | Molar Ellipticity [θ] (deg cm² dmol⁻¹) for Enantiomer 2 |

| 230 | +15,000 | -15,000 |

| 250 | -8,000 | +8,000 |

| 270 | +5,000 | -5,000 |

| 290 | 0 | 0 |

This technique, therefore, represents a critical analytical method for any research involving the synthesis or analysis of chiral derivatives of this compound.

Theoretical and Computational Investigations of 2 2,4 Dichlorophenoxy Pyridine 4 Carbonitrile

Quantum Chemical Studies Using Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the electronic level. Both DFT and ab initio methods offer a powerful lens through which to examine the structure, stability, and reactivity of 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations would identify the equilibrium geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. This process minimizes the energy of the molecule to locate its most stable conformation.

Conformational analysis would further explore the molecule's potential energy surface, identifying different stable conformers and the energy barriers between them. This is particularly important for this compound due to the rotational freedom around the ether linkage connecting the pyridine (B92270) and dichlorophenyl rings. The results of such an analysis would typically be presented in a data table, similar to the hypothetical example below.

Hypothetical Data Table: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl (ortho) | Value | ||

| C-Cl (para) | Value | ||

| C-O (ether) | Value | ||

| O-C (pyridine) | Value | ||

| C-CN | Value | ||

| C-O-C | Value |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Several computational techniques are employed to probe the distribution and energy of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Hypothetical Data Table: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors are used to represent different electrostatic potential values, with red typically indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). This map would highlight the likely sites for electrostatic interactions and chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stability arising from these effects. NBO analysis can quantify the strength of donor-acceptor interactions between filled and empty orbitals, offering insights into the molecule's electronic stability.

Hypothetical Data Table: NBO Analysis of Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Orbital | Orbital | Value |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a system. This topological analysis can characterize the nature of chemical bonds, identifying them as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. By examining the properties of the electron density at bond critical points, one can gain a deeper understanding of the bonding within this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intra- and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a computational method used to analyze the electron density of a molecule to characterize the nature of chemical bonds and interactions. researchgate.net By locating critical points in the electron density, QTAIM can differentiate between covalent bonds, ionic bonds, and weaker non-covalent interactions like hydrogen bonds or van der Waals forces. researchgate.net

For this compound, a QTAIM analysis would be applied to:

Intramolecular Interactions: Characterize the nature of the covalent bonds within the molecule, such as the C-O ether linkage, the C-Cl bonds, and the bonds within the pyridine and dichlorophenyl rings. The analysis would quantify the degree of electron sharing and polarity for each bond. It would also identify weaker intramolecular interactions, such as potential hydrogen bonds involving the pyridine nitrogen or chlorine atoms, which could influence the molecule's preferred conformation.

Intermolecular Interactions: In a simulated crystal or dimer configuration, QTAIM would identify and characterize the non-covalent interactions governing how molecules of this compound interact with each other. This could include π-π stacking between the aromatic rings, halogen bonds involving the chlorine atoms, and dipole-dipole interactions originating from the polar carbonitrile and ether groups.

A data table from such a study would typically list the bond critical points (BCPs) for these interactions and their corresponding electron density (ρ) and Laplacian of electron density (∇²ρ) values, which are used to classify the interaction type. researchgate.net However, no such specific data is currently available in published literature for this compound.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique that complements QTAIM by visualizing weak non-covalent interactions in real space. researchgate.net It plots the RDG against the electron density, which generates surfaces between interacting atoms, with the color of the surface indicating the nature and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes). researchgate.net

An RDG analysis of this compound would provide a detailed 3D map of its interaction landscape. Specifically, it would:

Visualize the regions of van der Waals interactions around the surface of the molecule.

Identify specific non-covalent interactions, such as potential halogen bonding from the chlorine atoms and π-stacking between the aromatic rings in a dimer or aggregate.

Highlight areas of steric repulsion, which are crucial for understanding the molecule's conformational preferences and how it packs in a solid state.

While this analysis would yield valuable graphical representations and data on the strength of non-covalent interactions, no published RDG studies for this specific compound were found.

Prediction of Spectroscopic Properties (e.g., vibrational frequencies, chemical shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties. ijcrt.org These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

For this compound, these calculations would involve:

Vibrational Frequencies: Calculating the theoretical infrared (IR) and Raman spectra. This would help assign the vibrational modes of the molecule to specific functional groups, such as the C≡N stretch of the nitrile group, the C-O-C stretch of the ether linkage, and the various C-H and C-Cl bending and stretching modes. ijcrt.org

Chemical Shifts: Predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. ijcrt.org This would provide a theoretical spectrum that could be compared with experimental data to confirm the chemical structure. The predicted shifts would be sensitive to the electronic environment of each atom, which is influenced by the electron-withdrawing chlorine atoms and nitrile group.

A typical data table would compare the calculated vibrational frequencies (in cm⁻¹) or chemical shifts (in ppm) with experimentally obtained values. No such computational or experimental data has been published for this molecule.

pKa Prediction and Ionization State Calculations

pKa prediction is a computational task that estimates the acidity or basicity of a molecule. For this compound, the most relevant pKa value would be associated with the basicity of the pyridine nitrogen atom. The calculation would determine the likelihood of this nitrogen atom being protonated at a given pH. The presence of the electron-withdrawing dichlorophenoxy and carbonitrile groups would be expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Understanding the ionization state is critical for predicting the molecule's solubility and its behavior in biological systems.

Despite the importance of this parameter, no specific pKa prediction studies for this compound are available in the scientific literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the dynamic behavior of molecules in various environments. mdpi.com

Conformational Dynamics in Solution and at Interfaces

An MD simulation of this compound would reveal how the molecule's shape and orientation change over time in different environments, such as in an aqueous solution or at a lipid-water interface. Key insights would include:

Torsional Flexibility: The simulation would explore the rotation around the C-O ether linkage, determining the most stable rotational conformers and the energy barriers between them.

Solvent Interactions: It would show how solvent molecules (e.g., water) arrange around the solute, particularly around polar groups like the nitrile and the pyridine nitrogen.

Interfacial Behavior: At an interface, the simulation would predict the molecule's preferred orientation, for example, whether it aligns its polar or nonpolar regions with the corresponding phase.

Data from these simulations are often presented as plots of dihedral angles versus time or as radial distribution functions showing the probability of finding solvent molecules at a certain distance. No such simulation studies have been published for this compound.

Study of Intermolecular Interactions and Aggregation Behavior

By simulating multiple molecules of this compound together, MD can be used to study how they interact and whether they tend to aggregate. This analysis would be crucial for understanding the compound's solubility and solid-state properties. The simulations would identify the primary modes of intermolecular interaction—such as π-π stacking of the aromatic rings or halogen bonding—that drive aggregation. The results could predict whether the molecules form stable dimers, larger clusters, or other organized structures in solution.

Such a study would provide critical insights into the compound's physical properties, but the relevant research has not been published.

Computational Design and Virtual Screening Approaches

Computational design and virtual screening are foundational in modern medicinal chemistry and materials science, offering a rapid and cost-effective means to identify and optimize novel compounds. These in silico methods leverage the chemical structure of a molecule to predict its properties and interactions.

Ligand Design Principles through Advanced Computational Modeling

The design of ligands like this compound is guided by advanced computational modeling that relies on a deep understanding of molecular mechanics and quantum mechanics. A core component of this process is the use of a force field, which consists of a potential energy function and associated parameters that calculate the energy of a molecule as a function of its structure and conformation. nih.gov These potential energy functions typically account for bond stretching, angle bending, and rotations around bonds (dihedral angles). nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in ligand design. Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are widely used. nih.gov These techniques correlate the 3D structural and electrostatic properties of a set of molecules with their known biological activities to create a predictive model. The main limitation of these methods is their sensitivity to the specific conformations and alignments of the molecules being studied. nih.gov The pyridine ring, a key feature of the target compound, is a significant structural motif in medicinal chemistry, with approximately 18% of FDA-approved heterocyclic drugs incorporating a pyridine derivative, valued for its ability to form various non-covalent interactions with protein targets. cmjpublishers.com

In Silico Prediction of Molecular Recognition and Binding Modes

In silico methods are instrumental in predicting how a ligand will recognize and bind to a biological target, such as a protein or enzyme. Virtual high-throughput screening (vHTS) utilizes high-performance computing to screen vast chemical databases, prioritizing compounds for further study. nih.gov This process can screen up to 100,000 molecules per day using parallel processing clusters. nih.gov

Molecular docking is a primary technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, in a study of potential inhibitors for RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, molecular docking was used to predict how compounds bind to the enzyme's active site. biotechnologia-journal.org Following docking, molecular dynamics (MD) simulations can be employed to validate the stability of the ligand-protein complex and observe the interaction patterns over time. biotechnologia-journal.org For a molecule like this compound, these methods could be used to identify potential biological targets by simulating its interaction with various protein structures, predicting binding affinity, and identifying key interacting residues.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. By modeling the reaction pathway, researchers can characterize transition states, calculate energy barriers, and understand the thermodynamic driving forces of a reaction.

Transition State Characterization and Activation Energy Barriers

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. Density Functional Theory (DFT) is a common computational approach for investigating reaction mechanisms.

As a case study involving a structurally related compound, the hydrolysis of 2,4-Dichlorophenoxyacetic acid (2,4-D) was investigated using a DFT approach (B3LYP). researchgate.net The study explored different reaction paths, including the dissociation of C-O and C-Cl bonds. researchgate.net The results indicated that the energy barrier for C-Cl dissociation was lower, suggesting it as the more favorable initial step in the reaction. researchgate.net In another computational study on 2,4-D hydrolysis, the activation barrier for a proton-catalyzed reaction in the gas phase was calculated to be 21.2 kcal/mol, a result that showed good agreement with experimental data. researchgate.net

Table 1: Illustrative Activation Energies for Related Reactions

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Proton-catalyzed hydrolysis of 2,4-Dichlorophenoxyacetic acid | B3LYP/6-311++G(3df,2p) | 21.2 | researchgate.net |

Reaction Energetics and Thermodynamics

Computational analysis of reaction energetics involves calculating the key thermodynamic parameters that govern a chemical process, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values determine the spontaneity and equilibrium position of a reaction.

For example, the thermodynamics of the adsorption of 2,4-D onto activated carbon were evaluated by studying the process at different temperatures. researchgate.net The thermodynamic constants were calculated from equilibrium data, and the results showed that the adsorption process was endothermic, meaning it was favored at higher temperatures. researchgate.net Conversely, a separate study on the adsorption of 2,4-D on acid-treated peanut skin found the process to be exothermic, with surface adsorption energies ranging from 4.72 to 6.06 kJ/mol, indicating a physisorption mechanism. nih.gov These examples highlight how computational and experimental data are combined to create a complete thermodynamic profile of a chemical process.

Table 2: Example Thermodynamic Parameters for Adsorption of 2,4-D

| Process | Adsorbent | Thermodynamic Finding | Reference |

|---|---|---|---|

| Adsorption of 2,4-Dichlorophenoxyacetic acid | Activated Carbon | Endothermic process | researchgate.net |

| Adsorption of 2,4-Dichlorophenoxyacetic acid | Acid-treated peanut skin | Exothermic process (ΔE = 4.72-6.06 kJ/mol) | nih.gov |

Solvent Effects in Theoretical Reaction Modeling

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Theoretical reaction modeling must therefore account for solvent effects to achieve accurate results. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), are often used to simulate the influence of the solvent without explicitly modeling individual solvent molecules. researchgate.net

In the investigation of the hydrolysis mechanism of 2,4-D, the CPCM was employed to characterize the solvent effect on bond lengths and energy barriers. researchgate.net The inclusion of a solvent model is crucial as it can stabilize charged intermediates and transition states, thereby altering the calculated activation energies and reaction pathways compared to gas-phase calculations. The computational time for these calculations is typically only moderately longer than for corresponding procedures in a vacuum, making them an efficient tool for enhancing model accuracy. researchgate.net

Chemical Reactivity and Transformation Studies of 2 2,4 Dichlorophenoxy Pyridine 4 Carbonitrile

Reaction Mechanisms and Kinetics

The chemical behavior of 2-(2,4-dichlorophenoxy)pyridine-4-carbonitrile is dictated by the interplay of its constituent functional groups: an electron-deficient pyridine (B92270) ring, an activating carbonitrile group, and a dichlorophenoxy leaving group. This unique combination governs its susceptibility to various chemical transformations.

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the strong electron-withdrawing nature of the carbonitrile group at the C4 position. Consequently, the ring is highly activated towards nucleophilic aromatic substitution (SNAr).

The mechanism proceeds via a two-step addition-elimination pathway. libretexts.org Nucleophilic attack occurs preferentially at the C2 and C4 positions, as the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the ring nitrogen, providing substantial stabilization. stackexchange.com In this molecule, the C2 position is substituted with the 2,4-dichlorophenoxy group, which can function as an effective leaving group. A nucleophile attacks the C2 carbon, forming a tetrahedral intermediate. libretexts.org Aromatization is then restored by the elimination of the 2,4-dichlorophenoxide anion. youtube.com The rate-determining step is typically the initial nucleophilic attack and formation of the high-energy intermediate. stackexchange.com

A variety of nucleophiles can be employed to displace the dichlorophenoxy group, leading to a diverse range of 2-substituted pyridine-4-carbonitrile derivatives.

| Nucleophile (Nu-) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Alkoxide (RO-) | Sodium methoxide (B1231860) (NaOCH3) | 2-Alkoxypyridine | |

| Amine (R2NH) | Piperidine | 2-Aminopyridine | |

| Thiolate (RS-) | Sodium thiophenoxide (NaSPh) | 2-Thioetherpyridine | |

| Hydroxide (B78521) (OH-) | Potassium hydroxide (KOH) | 2-Pyridone |

In stark contrast to its reactivity with nucleophiles, the pyridine ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The ring nitrogen and the 4-carbonitrile group withdraw electron density, making the ring a poor nucleophile. Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, further increasing its deactivating effect.

Should a reaction occur under forcing conditions, electrophilic attack would be directed to the C3 and C5 positions, which are the least deactivated carbons in the ring. However, direct C-H functionalization through radical-based methods, such as Minisci-type reactions, can be a more viable strategy for introducing substituents onto such electron-deficient heteroaromatic systems. nih.gov These reactions proceed through radical intermediates and are less sensitive to the electronic nature of the pyridine ring. nih.gov

The carbonitrile group at the C4 position is a versatile functional handle for further molecular elaboration. It can undergo a variety of characteristic transformations.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding 2-(2,4-dichlorophenoxy)pyridine-4-carboxamide, while complete hydrolysis affords 2-(2,4-dichlorophenoxy)pyridine-4-carboxylic acid. google.com

Reduction: The carbonitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation, yielding [2-(2,4-dichlorophenoxy)pyridin-4-yl]methanamine. libretexts.orgorganic-chemistry.org This introduces a basic aminomethyl group, significantly altering the molecule's properties.

Cycloadditions: Nitriles can act as dienophiles or dipolarophiles in cycloaddition reactions. For instance, reaction with azides (e.g., sodium azide) can lead to the formation of a tetrazole ring, producing 2-(2,4-dichlorophenoxy)-4-(1H-tetrazol-5-yl)pyridine. The electron-deficient pyridine ring can also act as a diene in inverse-electron-demand Diels-Alder reactions, particularly in intramolecular contexts. mdpi.comresearchgate.netacsgcipr.org

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Partial Hydrolysis | H2SO4 (conc.), H2O | Carboxamide (-CONH2) |

| Complete Hydrolysis | NaOH, H2O, heat; then H3O+ | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH4, THF; 2. H2O | Aminomethyl (-CH2NH2) |

| Tetrazole Formation | NaN3, NH4Cl | Tetrazole Ring |